1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine
CAS No.:
Cat. No.: VC16193051
Molecular Formula: C9H9BrClN3
Molecular Weight: 274.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrClN3 |
|---|---|
| Molecular Weight | 274.54 g/mol |
| IUPAC Name | 1-bromo-8-chloro-3-propan-2-ylimidazo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C9H9BrClN3/c1-5(2)9-13-7(10)6-8(11)12-3-4-14(6)9/h3-5H,1-2H3 |
| Standard InChI Key | PWSYRZCZPYITRW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC(=C2N1C=CN=C2Cl)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₉H₁₀BrClN₄, with a molecular weight of 296.56 g/mol. Its IUPAC name, 1-bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine, reflects the substitution pattern on the bicyclic imidazo[1,5-a]pyrazine scaffold. The SMILES notation, CC(C)C1=NC(Br)=C2C(Cl)=NC=CN12, encodes its connectivity, while the InChIKey (LHWFRXREQVPKPR-UHFFFAOYSA-N) provides a unique identifier for chemical databases .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BrClN₄ |
| Molecular Weight | 296.56 g/mol |
| IUPAC Name | 1-bromo-8-chloro-3-isopropylimidazo[1,5-a]pyrazine |
| CAS Number | 1777823-16-1 |
| SMILES | CC(C)C1=NC(Br)=C2C(Cl)=NC=CN12 |
| Purity (Commercial) | ≥97% |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of imidazo[1,5-a]pyrazines typically involves cyclization reactions. For 1-bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine, a plausible route begins with 2-bromo-3-isopropylpyrazine, which undergoes halogenation at position 8 using a chlorinating agent (e.g., POCl₃) under controlled conditions. Subsequent cyclization with an amine source—such as ammonium acetate—in the presence of a catalyst (e.g., Pd(OAc)₂) forms the imidazo ring .
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring halogenation occurs exclusively at positions 1 and 8.
-
Yield Improvement: Industrial-scale production requires optimizing reaction time, temperature, and catalyst loading. Pilot studies on analogous compounds report yields of 60–75% under microwave-assisted conditions.
Chemical Reactivity and Functionalization
Substitution Reactions
The bromine atom at position 1 is susceptible to nucleophilic aromatic substitution (SNAr). For example, Suzuki-Miyaura coupling with arylboronic acids can introduce aryl groups, enhancing bioactivity . Meanwhile, the chlorine at position 8 may participate in cross-coupling reactions, though its lower reactivity compared to bromine necessitates stronger bases or elevated temperatures.
Oxidation and Reduction
The imidazo[1,5-a]pyrazine core is stable under mild oxidative conditions but degrades in the presence of strong oxidizers (e.g., KMnO₄). Selective reduction of the pyrazine ring remains unexplored but could yield dihydro or tetrahydro derivatives for structure-activity relationship (SAR) studies.
Applications in Scientific Research
Medicinal Chemistry
Though direct biological data for this compound are scarce, its structural analogs act as kinase inhibitors and adenosine receptor antagonists . The bromine and chlorine substituents enhance electronegativity, potentially improving target binding affinity.
Chemical Biology
The compound serves as a versatile building block for fluorescent probes. For instance, replacing bromine with a fluorophore (e.g., BODIPY) enables real-time tracking of enzyme activity in cellular assays .
Material Science
Halogenated heterocycles are precursors for organic semiconductors. The planar imidazo[1,5-a]pyrazine core, combined with electron-withdrawing halogens, may facilitate charge transport in thin-film transistors.
Mechanistic Insights and Biological Relevance
Putative Targets
Based on analogs, this compound may inhibit phosphodiesterases (PDEs) or cyclin-dependent kinases (CDKs). The chlorine atom could engage in hydrogen bonding with catalytic residues, while the isopropyl group enhances hydrophobic interactions .
Metabolic Stability
In vitro studies on similar imidazo[1,5-a]pyrazines show moderate metabolic stability in hepatic microsomes (t₁/₂ = 45–60 min), suggesting potential for oral bioavailability .
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparisons
The dual halogenation in the target compound offers unique electronic properties, potentially bridging the bioactivity of amine- and chloro-substituted analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume